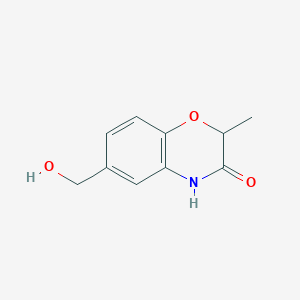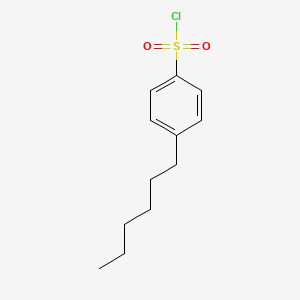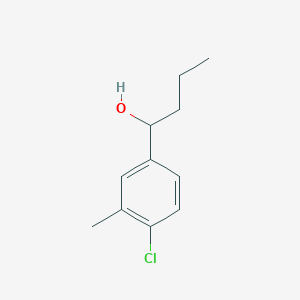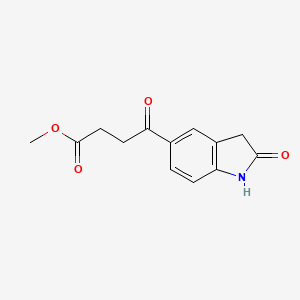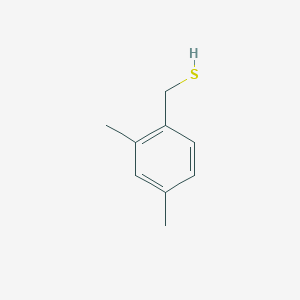
(2,4-DIMETHYL-PHENYL)-METHANETHIOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-DIMETHYL-PHENYL)-METHANETHIOL is an organic compound with the molecular formula C9H12S. It is a thiol, which means it contains a sulfur-hydrogen (SH) group attached to a carbon atom. This compound is known for its distinctive odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,4-DIMETHYL-PHENYL)-METHANETHIOL can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethylbenzyl chloride with sodium hydrosulfide in the presence of a solvent like ethanol. The reaction typically occurs under reflux conditions, resulting in the formation of 2,4-dimethylphenylmethanethiol.
Industrial Production Methods
In industrial settings, the production of 2,4-dimethylphenylmethanethiol often involves the use of more efficient and scalable methods. One such method includes the catalytic hydrogenation of 2,4-dimethylbenzonitrile in the presence of a suitable catalyst, such as palladium on carbon. This process yields 2,4-dimethylphenylmethanethiol with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2,4-DIMETHYL-PHENYL)-METHANETHIOL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert it back to its corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are often employed.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2,4-DIMETHYL-PHENYL)-METHANETHIOL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a reagent in biochemical assays and studies involving thiol-containing compounds.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-dimethylphenylmethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to modifications in their activity. This compound can also participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylphenol: Similar in structure but lacks the thiol group.
2,4-Dimethylbenzenethiol: Another thiol with a similar structure but different substitution pattern.
2,4-Dimethylphenyl isocyanate: Contains an isocyanate group instead of a thiol group.
Uniqueness
(2,4-DIMETHYL-PHENYL)-METHANETHIOL is unique due to its specific substitution pattern and the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. This makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in biochemical research.
Properties
IUPAC Name |
(2,4-dimethylphenyl)methanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-7-3-4-9(6-10)8(2)5-7/h3-5,10H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPCOZJGZURWKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CS)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
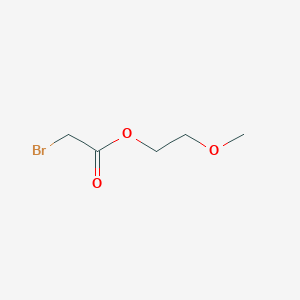
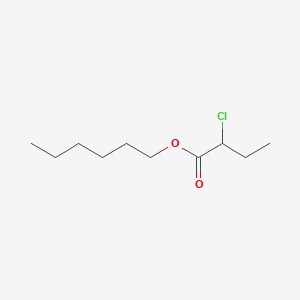
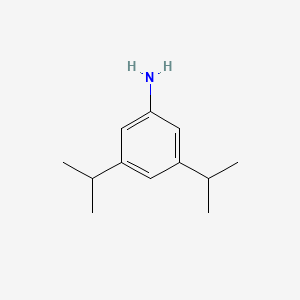
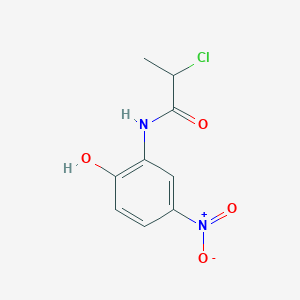
![2-(tert-Butyl)benzo[d]oxazole-6-sulfonyl chloride](/img/structure/B7906316.png)
![6-Oxo-1-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B7906323.png)
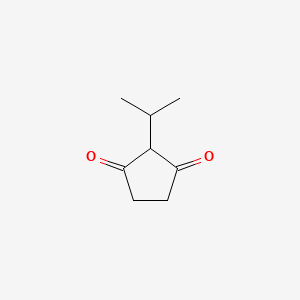
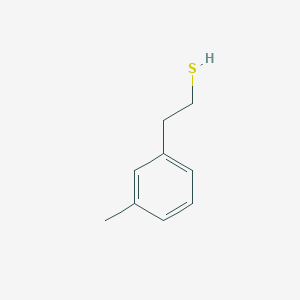
![Ethyl 3-[(5-methyl-1,2-oxazol-3-yl)amino]propanoate](/img/structure/B7906284.png)
![3-[Cyclopropyl-(3-methylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7906289.png)
